Odor Threshold Differential: 2,8-Epithio-p-menthane Exhibits ~10⁵‑Fold Higher Sensory Threshold Than 1‑p‑Menthene‑8‑thiol, Enabling Practical Handling and Formulation Control
The odor/taste threshold of 2,8-epithio-p-menthane (EPM) is approximately 10⁵ times higher than that of 1-p-menthene-8-thiol (PMT), the most potent natural grapefruit odorant. PMT was discovered by Demole et al. (1982) with a taste threshold of 1 × 10⁻⁴ mg per 1000 L water (equivalent to 0.0001 ng/g or ~0.1 pg/g) [1]. Jabalpurwala et al. (2010) confirmed that the bicyclic episulfide EPM, co-identified in grapefruit juice, possesses grapefruit character but with a 10⁵‑fold higher threshold [2]. Schoenauer & Schieberle (2016) independently reported the PMT odor threshold in air as 0.000034 ng/L and demonstrated that none of 31 synthesized monoterpenoid mercaptan analogs, including ring-incorporated sulfur variants, reached the extreme potency of PMT [3]. The practical consequence is that EPM can be handled, diluted, and dosed at typical flavor-house concentrations (0.1–1.0% solutions in dipropylene glycol) with manageable precision, whereas PMT requires extreme dilution and specialized handling to avoid overpowering the product matrix.
| Evidence Dimension | Taste/odor threshold in water |
|---|---|
| Target Compound Data | Taste threshold ~10 mg/1000 L water (10⁻² mg/L); i.e., approximately 10⁵ times threshold of PMT |
| Comparator Or Baseline | 1-p-Menthene-8-thiol (PMT, CAS 71159-90-5): taste threshold 1 × 10⁻⁴ mg/1000 L water (10⁻⁷ mg/L); odor threshold in air: 0.000034 ng/L |
| Quantified Difference | ~10⁵‑fold higher threshold for EPM vs. PMT (Demole 1982; Jabalpurwala et al. 2010) |
| Conditions | Taste threshold determined in water (Demole et al. 1982); odor threshold determined by GC-O and air dilution olfactometry (Schoenauer & Schieberle 2016) |
Why This Matters
Procurement and formulation teams can dose EPM using standard flavor-industry dilution protocols (0.1–1.0% stock solutions), avoiding the extreme sub-ppb handling, specialized metering equipment, and batch-to-batch potency variability risks associated with PMT.
- [1] Demole, E., Enggist, P., & Ohloff, G. (1982). 1-p-Menthene-8-thiol: A powerful flavor impact constituent of grapefruit juice (Citrus paradisi Macfayden). Helvetica Chimica Acta, 65(6), 1785–1794. View Source
- [2] Jabalpurwala, F., Gurbuz, O., & Rouseff, R. (2010). Analysis of grapefruit sulphur volatiles using SPME and pulsed flame photometric detection. Food Chemistry, 120(1), 296–303. View Source
- [3] Schoenauer, S. & Schieberle, P. (2016). Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. J. Agric. Food Chem., 64(19), 3849–3861. View Source
